molecular formula C17H21N3O3 B2981715 N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197284-09-4

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2981715
CAS RN: 2197284-09-4
M. Wt: 315.373
InChI Key: PRDXHKLPUFEPMR-UHFFFAOYSA-N
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Description

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Amide Hydrolysis in Drug Metabolism

A study on GDC-0834, a Bruton's tyrosine kinase inhibitor, revealed significant species differences in amide hydrolysis, forming an inactive metabolite (M1) predominantly in human hepatocytes. This process was NADPH-independent in human liver microsomes, highlighting the complexity of predicting human pharmacokinetics based on preclinical models. The study underscores the importance of understanding amide hydrolysis in drug metabolism for the development of new therapeutic agents (Liu et al., 2011).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for the synthesis of substituted pyrazoles demonstrated their potential in creating compounds with antitumor and antimicrobial activities. This study showcases the versatility of enaminones in medicinal chemistry, offering a pathway to developing novel therapeutic agents with significant biological activities (Riyadh, 2011).

Anticonvulsant Applications

A series of substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides were synthesized and evaluated for their anticonvulsant properties. The study identified potent candidates that showed minimal neurotoxicity, highlighting the potential of these compounds in developing new treatments for epilepsy (Siddiqui et al., 2014).

Asymmetric Syntheses

The asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids were explored through diastereoselective cyclopropanation of highly functionalized monochiral olefines. This research contributes to the field of synthetic chemistry, offering new methodologies for creating chiral compounds that can be applied in various scientific and pharmaceutical applications (Alcaraz et al., 1994).

Androgen Receptor Antagonists

The development of N-arylpiperazine-1-carboxamide derivatives as orally active nonsteroidal androgen receptor antagonists provides insights into the design of potent AR antagonists. This research could pave the way for new treatments for conditions like prostate cancer, demonstrating the importance of chemical synthesis in drug discovery (Kinoyama et al., 2005).

properties

IUPAC Name

N-[3-[2-(3-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-14(21)18-8-7-15(22)20-10-9-19-17(23)16(20)13-6-4-5-12(2)11-13/h3-6,11,16H,1,7-10H2,2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDXHKLPUFEPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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